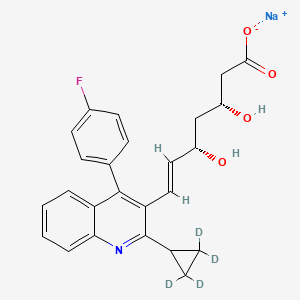![molecular formula C10H13ClN2O4 B15142066 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxolan ring, which is derived from a suitable sugar precursor.
Chlorination: The hydroxyl group at the 4-position of the oxolan ring is selectively chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Nucleoside Formation: The chlorinated oxolan ring is then coupled with a pyrimidine base, such as 5-methyluracil, under acidic or basic conditions to form the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions: 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield the corresponding pyrimidine base and sugar derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include nucleoside analogs with different functional groups at the 4-position.
Oxidation: Products include carboxylated derivatives.
Reduction: Products include fully reduced nucleoside analogs.
科学研究应用
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Antiviral Research: This compound has been studied for its potential to inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Anticancer Research: It has been investigated for its ability to inhibit DNA synthesis in rapidly dividing cancer cells, thereby inducing apoptosis.
Biochemical Studies: The compound is used as a tool to study nucleoside metabolism and the mechanisms of nucleoside analogs in biological systems.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and reduced toxicity.
作用机制
The mechanism of action of 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves:
Incorporation into DNA/RNA: The compound is phosphorylated by cellular kinases to form the active triphosphate form, which is then incorporated into DNA or RNA during replication.
Chain Termination: Once incorporated, the compound causes premature chain termination, inhibiting further elongation of the nucleic acid strand.
Inhibition of Enzymes: It may also inhibit key enzymes involved in nucleic acid synthesis, such as DNA polymerase or ribonucleotide reductase, further disrupting cellular replication processes.
相似化合物的比较
Gemcitabine: A nucleoside analog used in cancer therapy with a similar mechanism of action involving DNA incorporation and chain termination.
Cytarabine: Another nucleoside analog used in the treatment of leukemia, which also inhibits DNA synthesis.
Fluorouracil: A pyrimidine analog used in cancer treatment that inhibits thymidylate synthase, disrupting DNA synthesis.
Uniqueness: 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structural modifications, such as the presence of a chlorine atom at the 4-position and a hydroxymethyl group at the 5-position of the oxolan ring. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C10H13ClN2O4 |
|---|---|
分子量 |
260.67 g/mol |
IUPAC 名称 |
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7-,8-/m1/s1 |
InChI 键 |
KQVJDKGDGLWBQT-BWZBUEFSSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)Cl |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)

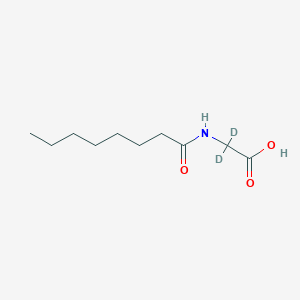
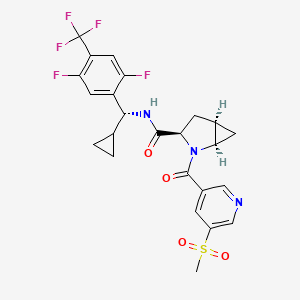
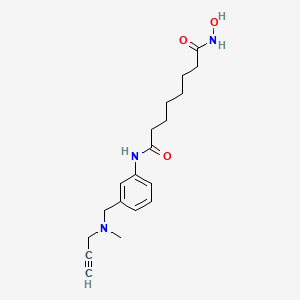


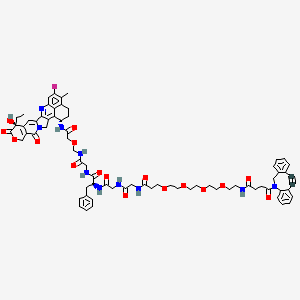
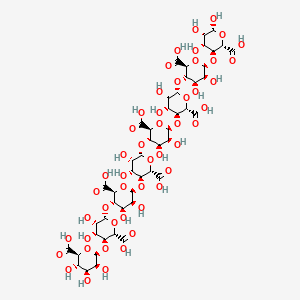
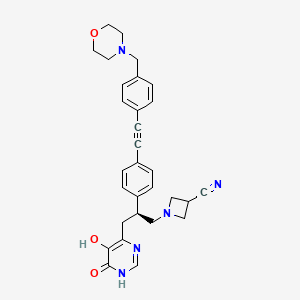


![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)
